N-(2-Methoxybenzyl)oxetan-3-amine
Description
N-(2-Methoxybenzyl)oxetan-3-amine is a substituted oxetane derivative featuring a methoxy group at the ortho position of the benzyl moiety. The oxetane ring confers rigidity and metabolic stability, while the 2-methoxybenzyl group may enhance solubility and influence electronic properties due to the electron-donating nature of the methoxy substituent. This compound is hypothesized to be synthesized via nucleophilic substitution or reductive amination, akin to methods described for related amines in and .
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]oxetan-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-13-11-5-3-2-4-9(11)6-12-10-7-14-8-10/h2-5,10,12H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLEMWCNOBLSZKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC2COC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methoxybenzyl)oxetan-3-amine typically involves the formation of the oxetane ring followed by the introduction of the methoxybenzyl group. One common method is the intramolecular cyclization of a suitable precursor, such as an epoxide or a halohydrin, under basic conditions to form the oxetane ring. The methoxybenzyl group can then be introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or other transition metals, can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methoxybenzyl)oxetan-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the oxetane ring or the methoxybenzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
N-(2-Methoxybenzyl)oxetan-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Methoxybenzyl)oxetan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. The methoxybenzyl group can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
- N-(2-Chlorobenzyl)oxetan-3-amine : Chloro-substituted benzyl group (electron-withdrawing).
- N-(3-Bromobenzyl)oxetan-3-amine : Bromo-substituted benzyl group (electron-withdrawing, larger atom).
- N-(2-Fluorobenzyl)oxetan-3-amine : Fluorine substituent (electron-withdrawing, smaller atom) .
Physicochemical Properties
*Calculated molecular formula: C₁₁H₁₅NO₂.
Analytical Characteristics
- Mass Spectrometry : The N-(2-methoxybenzyl) group generates characteristic fragments (e.g., m/z = 121.0648, corresponding to C₈H₉O⁺), distinct from fluorobenzyl (m/z = 109.0448, C₇H₆F⁺) and chlorobenzyl derivatives .
- Spectroscopy : NMR and IR data for azulenylmethyleneimine derivatives () suggest that substituents significantly alter chemical shifts, with methoxy likely deshielding adjacent protons.
Biological Activity
N-(2-Methoxybenzyl)oxetan-3-amine is a compound that has garnered attention in medicinal chemistry due to its unique oxetane structure and potential biological activities. The oxetane ring, a four-membered cyclic ether, is known for its ability to participate in various chemical reactions and interactions with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
This compound can be represented structurally as follows:
The presence of the methoxy group enhances the lipophilicity of the compound, which may influence its absorption and distribution in biological systems. The oxetane ring contributes to the compound's reactivity and potential interactions with enzymes and receptors.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can modulate various biochemical pathways. This mechanism is crucial for understanding how the compound influences cellular processes.
- Enzyme Inhibition : Studies have shown that oxetane derivatives can act as inhibitors of key enzymes involved in metabolic pathways. For example, compounds similar to this compound have been reported to inhibit fatty acid amide hydrolase (FAAH), which plays a role in the degradation of endocannabinoids .
- Receptor Modulation : The compound may also interact with neurotransmitter receptors, potentially influencing signaling pathways related to pain perception and inflammation. Research indicates that oxetane derivatives can affect the activity of the NMDA receptor complex, which is involved in excitatory neurotransmission .
Biological Activity and Pharmacological Applications
The biological activity of this compound has been evaluated through various studies, highlighting its potential therapeutic applications:
1. Antinociceptive Effects
Research indicates that compounds containing oxetane structures exhibit antinociceptive properties. In vivo studies have demonstrated that these compounds can reduce pain responses in animal models, suggesting their potential use in pain management therapies .
2. Anti-inflammatory Activity
This compound has shown promise in reducing inflammation. It has been observed to inhibit pro-inflammatory cytokine production in leukocytes, which could be beneficial for treating inflammatory diseases .
3. Antimicrobial Properties
Some oxetane derivatives possess antimicrobial activity against various pathogens. The structural features of these compounds allow them to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .
Case Studies and Research Findings
Several studies have investigated the biological effects of oxetane-containing compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
